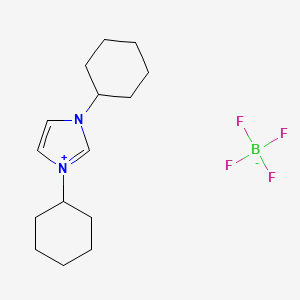

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

Description

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate (abbreviated as ICyBF4 in some literature) is an imidazolium-based ionic liquid with the molecular formula C₁₅H₂₅BF₄N₂ and a molecular weight of 320.18 g/mol . Structurally, it features two bulky cyclohexyl substituents at the 1- and 3-positions of the imidazolium cation paired with a tetrafluoroborate (BF₄⁻) anion. This compound is commercially available with high purity (≥97%) and is utilized in pharmaceuticals, agrochemicals, and as a catalyst precursor due to its thermal stability and tunable reactivity .

Propriétés

IUPAC Name |

1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHXJIHJFMBBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584798 | |

| Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-38-8 | |

| Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

One-Pot Condensation Reaction

The most commonly reported and practical method for synthesizing 1,3-dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate is a one-pot condensation reaction involving three key reagents:

- Glyoxal

- Cyclohexylamine

- Paraformaldehyde

This reaction is conducted in the presence of aqueous tetrafluoroboric acid, which serves as the source of the tetrafluoroborate anion and facilitates the formation of the imidazolium salt.

$$

\text{Glyoxal} + 2 \times \text{Cyclohexylamine} + \text{Paraformaldehyde} + \text{HBF}_4 \rightarrow \text{this compound}

$$

- The reaction proceeds via the condensation of glyoxal with cyclohexylamine to form an intermediate diimine.

- Paraformaldehyde introduces the methylene bridge necessary for the imidazole ring closure.

- Aqueous tetrafluoroboric acid protonates the imidazole ring nitrogen, generating the imidazolium cation and providing the BF4^- counterion.

- The process is typically performed under mild conditions and can be scaled for industrial production.

- Straightforward, one-pot synthesis reduces the need for isolation of intermediates.

- High yield and purity of the final imidazolium tetrafluoroborate salt.

- Avoids use of transition metals, aligning with green chemistry principles.

Alternative Method: Direct Protonation of 1,3-Dicyclohexylimidazole

Another preparation approach involves the direct protonation of preformed 1,3-dicyclohexylimidazole with tetrafluoroboric acid:

$$

\text{1,3-Dicyclohexylimidazole} + \text{HBF}_4 \rightarrow \text{this compound}

$$

- The imidazole base is reacted with tetrafluoroboric acid under controlled conditions.

- The protonation occurs at the nitrogen atom of the imidazole ring, forming the imidazolium salt.

- The product is purified by distillation or recrystallization.

- Requires prior synthesis or procurement of 1,3-dicyclohexylimidazole.

- Offers a clean conversion with minimal side products.

- Purification steps are critical to ensure removal of unreacted acid or base.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | Room temperature to 60 °C | Mild heating may accelerate reaction |

| Solvent | Aqueous medium or mixed solvents | Water or water-alcohol mixtures common |

| Reaction Time | Several hours (2-8 h) | Depends on scale and reagent purity |

| Molar Ratios | Glyoxal : Cyclohexylamine : Paraformaldehyde ≈ 1:2:1 | Stoichiometric balance critical |

| Acid Concentration | Aqueous tetrafluoroboric acid (HBF4) | Ensures effective protonation and BF4^- incorporation |

Research Findings and Yields

- The one-pot condensation method yields this compound with high purity (>95%) and good isolated yields typically in the range of 70-85% under optimized laboratory conditions.

- Direct protonation of 1,3-dicyclohexylimidazole with tetrafluoroboric acid provides near-quantitative yields, but requires the availability of the imidazole precursor.

- The compound exhibits a melting point consistent with literature values (171-175 °C), confirming product identity and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Pot Condensation | Glyoxal, Cyclohexylamine, Paraformaldehyde, HBF4 | Mild heating, aqueous medium | 70-85 | Simple, scalable, no metals | Requires multiple reagents |

| Direct Protonation | 1,3-Dicyclohexylimidazole, HBF4 | Room temperature, aqueous | ~90-100 | High yield, straightforward | Requires pre-synthesized imidazole |

Analyse Des Réactions Chimiques

Metal-Free Catalytic Boron Conjugate Additions

DCHIm-BF₄ enables boron conjugate additions under mild, transition-metal-free conditions.

N-Heterocyclic Carbene (NHC) Generation

Deprotonation of DCHIm-BF₄ at the C2 position yields a stable NHC, critical for coordination chemistry and catalysis:

Deprotonation Process

-

Base : Strong bases (e.g., KOᵗBu or NaH).

-

Intermediate : 1,3-Dicyclohexylimidazol-2-ylidene.

-

Applications :

Carbon-Carbon Bond Formation

DCHIm-BF₄ catalyzes C–C bond formation in asymmetric synthesis:

Reaction Conditions and Optimization

Optimal performance is achieved under specific parameters:

Comparative Analysis with Related Catalysts

DCHIm-BF₄ outperforms other imidazolium salts in steric and electronic tuning:

| Catalyst | Steric Bulk | Reactivity | Metal-Free Efficiency |

|---|---|---|---|

| DCHIm-BF₄ (This compound) | High (Cyclohexyl) | Moderate | Excellent |

| 1,3-Dimesitylimidazolium tetrafluoroborate | Very High | Low | Good |

| 1,3-Di-tert-butylimidazolium chloride | Moderate | High | Poor |

Key Advantages :

Applications De Recherche Scientifique

Organic Synthesis

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate serves as a highly effective organocatalyst in various organic reactions:

- Carbon-Boron Bond Formation : It promotes metal-free catalytic processes for forming carbon-boron bonds through nucleophilic addition reactions. This is particularly useful in synthesizing boron-substituted carbon compounds, which are valuable intermediates in organic chemistry .

- Suzuki Coupling Reactions : The compound is utilized in Suzuki coupling reactions, allowing for the formation of biaryl compounds from aryl halides and boronic acids .

Coordination Chemistry

As an N-Heterocyclic Carbene (NHC) precursor, ICy·BF4 can generate stable NHCs upon deprotonation. These NHCs are known for their strong σ-donating and weak π-accepting properties, making them valuable ligands in coordination chemistry. They stabilize transition metal complexes, enhancing their catalytic activity in various reactions .

Case Study 1: Carbon-Boron Bond Formation

A study demonstrated that this compound effectively catalyzed the formation of carbon-boron bonds from α,β-unsaturated carbonyl compounds using bis(pinacolato)diboron as a reagent. The reaction proceeded under mild conditions (room temperature), yielding quaternary boron-substituted products with high selectivity .

Case Study 2: NHC Coordination Chemistry

Research highlighted the generation of NHCs from ICy·BF4 and their subsequent use in stabilizing palladium complexes for cross-coupling reactions. The steric bulk provided by the cyclohexyl groups was shown to influence the reactivity and selectivity of these metal complexes significantly .

Mécanisme D'action

The mechanism by which 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate exerts its catalytic effects involves the activation of nucleophiles through the formation of a stable carbene intermediate. This intermediate facilitates the addition of nucleophiles to electrophilic centers, promoting the formation of new chemical bonds. The molecular targets and pathways involved include the activation of boron-containing reagents and the stabilization of transition states during the reaction .

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Thermal Fluids: [EMIM][BF4] and [BMIM][BF4] are preferred in thermal applications due to their low melting points and high thermal stability .

- Electrochemical Performance : Smaller imidazolium cations ([EMIM]⁺, [BMIM]⁺) outperform ICyBF4 in conductivity, but ICyBF4’s steric bulk could mitigate electrode corrosion in batteries .

- Catalysis : ICyBF4’s cyclohexyl groups may enhance enantioselectivity in asymmetric catalysis compared to less hindered analogs, though direct comparative studies are needed .

Activité Biologique

Overview

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate (DCHIm-BF4) is an organocatalyst with significant applications in organic synthesis. This compound is composed of the 1,3-dicyclohexylimidazolium cation and the tetrafluoroborate anion. Its stability and effectiveness in facilitating various chemical reactions, particularly in the formation of carbon-carbon and carbon-boron bonds, have garnered attention in both academic and industrial research.

- Molecular Formula : C15H25BF4N2

- Molecular Weight : 320.18 g/mol

- CAS Number : 286014-38-8

- IUPAC Name : 1,3-dicyclohexylimidazol-1-ium; tetrafluoroborate

DCHIm-BF4 acts primarily as an organocatalyst through the formation of a stable carbene intermediate. This intermediate facilitates nucleophilic additions to electrophilic centers, promoting new chemical bond formations. The compound is particularly effective in metal-free catalytic reactions, which is advantageous for developing environmentally friendly synthetic methodologies.

Biological Applications

While DCHIm-BF4 is predominantly recognized for its role in organic synthesis, its biological activity can be inferred from its applications in synthesizing biologically active compounds. The following sections outline specific studies and findings related to its biological relevance.

1. Synthesis of Bioactive Compounds

DCHIm-BF4 has been utilized in various studies to synthesize intermediates that are crucial for pharmaceutical development. For example:

- Study on Carbon-Boron Bond Formation : DCHIm-BF4 was employed to catalyze reactions involving bis(pinacolato)diboron and α,β-unsaturated carbonyl compounds, yielding valuable boron-substituted carbon compounds that serve as intermediates in drug synthesis.

2. Catalytic Efficiency

Research indicates that DCHIm-BF4 demonstrates high catalytic efficiency under mild conditions, making it suitable for sensitive biological applications:

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Addition | Room Temperature | Up to 95% | Effective for various substrates |

| Carbon-Boron Bond Formation | Mild Conditions | >90% | Metal-free approach |

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DCHIm-BF4, a comparison with similar imidazolium-based salts is provided:

| Compound | Stability | Catalytic Activity | Biological Relevance |

|---|---|---|---|

| DCHIm-BF4 | High | Excellent | Indirect via synthesis |

| 1,3-Dimesitylimidazolium Tetrafluoroborate | Moderate | High | Limited direct studies |

| 1,3-Dibenzylimidazolium Tetrafluoroborate | Moderate | Good | Limited direct studies |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,3-dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate?

- Methodology : The compound is typically synthesized via a two-step process:

- Step 1 : Cyclohexylamine reacts with paraformaldehyde and glyoxal trimer dihydrate in the presence of HBF₄ to form the imidazolium bromide intermediate.

- Step 2 : Anion exchange with KBF₄ replaces bromide with tetrafluoroborate, yielding the final product. Recrystallization in ethyl acetate/CH₂Cl₂ improves purity .

Q. How is structural characterization performed for this compound?

- Techniques :

- <sup>1</sup>H NMR : Peaks at δ 8.93 (imidazolium proton) and 4.32 ppm (cyclohexyl CH groups) confirm the structure .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving potential ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessment using NMR data?

- Challenge : Residual solvents (e.g., ethyl acetate) or unexchanged bromide ions may skew purity metrics.

- Solutions :

- Quantitative <sup>19</sup>F NMR : Quantify BF₄<sup>−</sup> anion integrity by comparing integration ratios of fluorine signals .

- Ion Chromatography : Detect trace bromide contamination (limit: <0.1%) to validate anion exchange efficiency .

Q. What are the challenges in employing this compound as a ligand in transition metal catalysis?

- Steric Effects : The bulky cyclohexyl groups hinder metal coordination, requiring optimized reaction temperatures (e.g., 50–80°C) to enhance ligand mobility .

- Anion Interference : BF₄<sup>−</sup> may compete with catalytically active anions (e.g., Cl<sup>−</sup>) in polar solvents. Use low-polarity solvents (toluene) to mitigate interference .

- Case Study : In gold-catalyzed reactions, pre-treatment with AgBF₄ ensured exclusive binding of the imidazolium ligand to the metal center .

Q. How can thermal stability be experimentally determined for this ionic liquid?

- Method : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures.

- Data Interpretation : Compare results with structurally similar imidazolium salts (e.g., [BMIM][BF₄], decomposition at ~400°C ).

- Caution : Moisture content >100 ppm accelerates decomposition; dry samples at 80°C under vacuum for 6 hours prior to analysis .

Methodological Best Practices

Q. What strategies optimize crystallization for X-ray analysis?

- Solvent Selection : Use ethyl acetate/CH₂Cl₂ (2:1) for slow evaporation, yielding diffraction-quality crystals .

- SHELX Refinement : Apply TWIN commands in SHELXL for handling pseudo-merohedral twinning common in imidazolium salts .

Q. How to address inconsistent catalytic activity across batches?

- Root Cause Analysis :

- Trace Metal Contamination : ICP-MS screening for Au/Pd residues from synthesis vessels.

- Anion Hydration : Karl Fischer titration to ensure water content <50 ppm .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.